1-Bromoanthracene

概要

説明

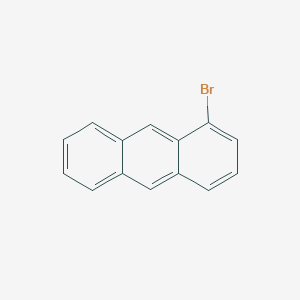

1-Bromoanthracene is an organic compound that belongs to the family of brominated anthracenes It is characterized by the presence of a bromine atom attached to the anthracene ring system Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

準備方法

1-Bromoanthracene can be synthesized through several methods, with the most common being the bromination of anthracene. This process typically involves the reaction of anthracene with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination. For example, the bromination of 9,10-dibromoanthracene in carbon tetrachloride (CCl4) without a catalyst can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene . Another method involves the use of silver ion-assisted solvolysis of hexabromotetrahydroanthracene to produce tribromo-1-methoxyanthracenes .

化学反応の分析

1-Bromoanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: Oxidation of this compound can lead to the formation of anthraquinone derivatives.

Photochemical Reactions: This compound can undergo photodimerization, forming dimers under UV irradiation.

科学的研究の応用

Chemical Properties and Structure

1-Bromoanthracene has the molecular formula C14H9Br and a molecular weight of 257.13 g/mol. It is a derivative of anthracene where a bromine atom substitutes at the first position of the anthracene structure. This substitution affects both its physical properties and its reactivity, making it valuable in various applications, including photophysical studies and organic synthesis.

Material Science

This compound is utilized in material science for its photophysical properties. Its ability to undergo photochemical reactions makes it a model compound for studying light-induced processes. Researchers have investigated its behavior under ultraviolet (UV) light, which is crucial for developing photonic materials and devices.

Key Findings:

- Photodimerization Studies: Research indicates that this compound can undergo photodimerization when exposed to UV light, forming dimers that can be useful in creating new materials with specific optical properties .

- Polymer Fabrication: The compound's reactivity allows it to be incorporated into polymer matrices, enhancing the materials' light-responsive characteristics .

Photodynamic Therapy

The compound shows promise in medical applications, particularly in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon irradiation makes it a candidate for targeting cancer cells.

Case Studies:

- Phototoxicity Against Cancer Cells: Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines when activated by light, suggesting its potential use as a therapeutic agent.

- Mechanism of Action: The mechanism involves the generation of singlet oxygen, which induces apoptosis in cancer cells, thereby reducing tumor growth without significant toxicity to surrounding healthy tissues .

Organic Synthesis

This compound serves as a precursor for synthesizing various organic compounds due to the presence of the reactive bromine atom. Its utility in synthesis includes:

- Formation of Other Brominated Compounds: The bromine atom can be substituted or eliminated to create derivatives that are useful in further chemical reactions .

- Reactivity with Nucleophiles: Research has explored the interactions of this compound with nucleophiles to understand its reactivity patterns better, which could lead to new synthetic pathways in organic chemistry .

作用機序

The mechanism of action of 1-Bromoanthracene involves its ability to participate in various chemical reactions due to the presence of the bromine atomAdditionally, the aromatic system of anthracene allows for photochemical reactions, such as photodimerization, which can be harnessed for the fabrication of photoresponsive materials .

類似化合物との比較

1-Bromoanthracene can be compared with other brominated anthracenes, such as 9,10-dibromoanthracene and 2,9,10-tribromoanthracene. While all these compounds share the anthracene core structure, the position and number of bromine atoms significantly influence their chemical properties and reactivity. For example, 9,10-dibromoanthracene is commonly used as a precursor for the synthesis of hexabromides, which are valuable intermediates in organic synthesis . In contrast, this compound is unique in its selective bromination and its applications in material science and photochemistry .

生物活性

1-Bromoanthracene (C₁₄H₉Br) is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered attention in various fields, including photochemistry and pharmacology, due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, associated studies, and implications for future research.

This compound is characterized by the presence of a bromine atom attached to the anthracene structure. This modification can influence its reactivity and biological interactions. The compound's molecular structure is depicted below:

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to form reactive intermediates upon exposure to light. The following mechanisms have been studied:

- Photodynamic Activity : this compound can act as a photosensitizer, generating reactive oxygen species (ROS) when irradiated with UV light. This property is significant for potential applications in photodynamic therapy (PDT), where ROS can induce cell death in cancer cells .

- Mutagenicity and Carcinogenicity : As a PAH, this compound has been implicated in mutagenic processes. Studies indicate that compounds like it can interact with DNA, leading to mutations that may contribute to carcinogenesis .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate the specific mechanisms involved.

Photodynamic Therapy Applications

A study investigated the efficacy of this compound as a photosensitizer in PDT. The findings indicated that upon UV irradiation, the compound significantly reduced cell viability in various cancer cell lines, demonstrating an IC₅₀ value of approximately 5 µM . This suggests that this compound could be a promising candidate for developing PDT agents.

Mutagenicity Assessment

Research assessing the mutagenic potential of this compound utilized bacterial assays (Ames test). Results showed a dose-dependent increase in mutagenic activity, indicating that higher concentrations of the compound led to more significant genetic alterations in the test organisms . This reinforces concerns regarding the environmental impact and health risks associated with exposure to brominated PAHs.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Activity Assessed | IC₅₀/Effect | Methodology |

|---|---|---|---|

| Photodynamic Therapy Study | Cell viability reduction | ~5 µM | UV irradiation on cancer cells |

| Mutagenicity Assessment | Genetic mutations | Dose-dependent increase | Ames test |

| Antimicrobial Activity | Inhibition against pathogens | Not quantified | Zone of inhibition assay |

特性

IUPAC Name |

1-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWJLKOCNKJERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501490 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-92-4 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-bromoanthracene formed during the synthesis of anthracene oxides?

A: The study aimed to synthesize anthracene 2,3-oxide but encountered an unexpected outcome. Instead of forming the desired oxide, the dehydrobromination of 2-acetoxy-3,4-dibromo-1,2,3,4-tetrahydroanthracene yielded this compound. [] This suggests that the reaction conditions favored the formation of the aromatic ring structure over the epoxide ring formation in this specific molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。